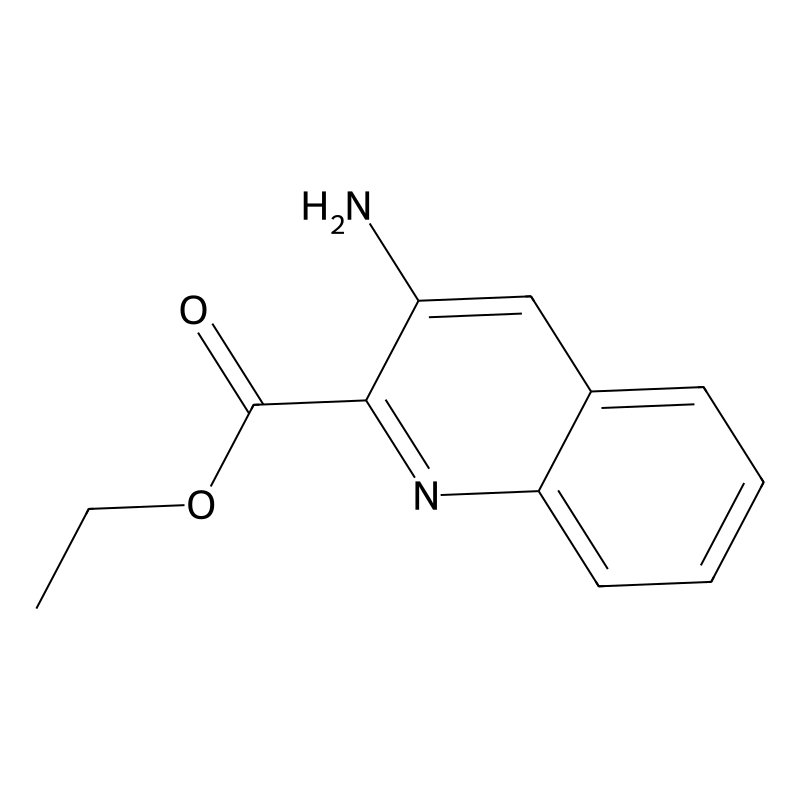Ethyl 3-aminoquinoline-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
- The fused pyranoquinoline moiety, a structural motif in many biologically active alkaloids, has been used in antitumor activities .
- Quinolones and their heteroannulated derivatives have diverse biological activities, including antifungal and anti-inflammatory activities .
Anticancer Activity
Antifungal and Anti-inflammatory Activities
Anti-Diabetes and Anti-Alzheimer’s Disease Activities
Antioxidant and Diuretic Activities
Bactericidal and Bacteriolytic Activities
- Quinoline-based compounds have been used in the treatment of malaria . Chloroquine and primaquine are examples of quinoline-based antimalarial drugs .
- Some quinoline derivatives have shown antibacterial activity against a variety of bacterial strains .
Antimalarial Activity
Antibacterial Activity
Antiviral Activity
Ethyl 3-aminoquinoline-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 216.24 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with an ethyl ester and an amino group at specific positions. Its unique structure contributes to its diverse chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
The chemical behavior of ethyl 3-aminoquinoline-2-carboxylate is characterized by several key reactions:
- Cyclization Reactions: This compound can undergo cyclization when reacted with certain electrophiles, leading to the formation of more complex heterocyclic structures .
- Substitution Reactions: The amino group on the quinoline ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions under appropriate conditions .
Ethyl 3-aminoquinoline-2-carboxylate exhibits significant biological activity, particularly in pharmacological applications:
- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity for ethyl 3-aminoquinoline-2-carboxylate .
- Anticancer Activity: Preliminary studies indicate that derivatives of aminoquinoline compounds may possess anticancer properties, targeting specific pathways involved in tumor growth .
- Enzyme Inhibition: This compound has been noted for its ability to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes .
Several methods have been developed for synthesizing ethyl 3-aminoquinoline-2-carboxylate:
- One-Pot Synthesis: A straightforward one-pot reaction involving ortho-aminobenzaldehydes and appropriate reagents can yield this compound efficiently .
- Knoevenagel Condensation: The reaction between an aldehyde and malonic ester under basic conditions can lead to the formation of the quinoline scaffold, followed by subsequent amination to introduce the amino group .
- Multicomponent Reactions: Recent advancements include using multicomponent reactions that incorporate various reactants to form this compound in a single step, enhancing yield and reducing time .
Ethyl 3-aminoquinoline-2-carboxylate has several notable applications:
- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer agents.
- Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.
- Material Science: The compound's unique properties make it suitable for applications in developing novel materials with specific electronic or optical characteristics.
Studies on ethyl 3-aminoquinoline-2-carboxylate have focused on its interactions with various biological targets:
- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential .
- Receptor Interactions: Research indicates that it may interact with specific receptors involved in neurotransmission, potentially influencing neurological pathways .
Ethyl 3-aminoquinoline-2-carboxylate shares structural similarities with various other compounds. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 3-amino-7-bromoquinoline-2-carboxylate | 0.90 | Contains bromine substitution affecting reactivity |
| Methyl 4-hydroxyquinoline-2-carboxylate | 0.86 | Hydroxyl group introduces different solubility properties |
| Methyl quinoline-2-carboxylate | 0.82 | Lacks amino substitution, altering biological activity |
| Ethyl 6-(aminomethyl)picolinate hydrochloride | 0.75 | Different ring structure affecting pharmacokinetics |
These compounds illustrate the diversity within the quinoline family while highlighting the unique characteristics of ethyl 3-aminoquinoline-2-carboxylate.








